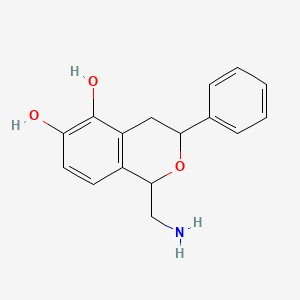

1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol

Description

1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol is a benzopyran-derived compound characterized by a fused bicyclic structure with hydroxyl groups at positions 5 and 6, an aminomethyl substituent at position 1, and a phenyl group at position 3. The compound’s molecular formula is C₁₆H₁₈NO₃·HCl (base: C₁₆H₁₈NO₃), with a molecular weight of 299.78 g/mol (hydrochloride form).

Properties

IUPAC Name |

1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHGRZPINGKYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Methods

General Synthetic Strategy

The synthesis of 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol involves:

- Construction of the benzopyran (isochroman) ring system with hydroxy functionalization at positions 5 and 6.

- Introduction of the aminomethyl group at C1.

- Installation of the phenyl substituent at C3.

- Control of stereochemistry to obtain the 1,3-cis isomer, particularly the (1R,3S) enantiomer.

Stepwise Synthesis (Based on Literature)

Step 1: Preparation of Protected Catechol Derivative

- A protected catechol derivative (compound 26) is lithiated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF).

- This lithiated intermediate is then condensed with styrene oxide, yielding an alcohol intermediate (compound 3) in approximately 50% yield.

Step 2: Stereospecific Cyclization to Isochroman

- The key step is a stereospecific cyclization using bromoacetaldehyde dimethyl acetal catalyzed by boron trifluoride etherate (BF3·OEt2).

- This reaction yields exclusively the 1,3-cis-substituted isochroman product (compound 4).

- The stereochemistry at C1 is controlled by the stereocenter at C3, ensuring the desired cis relationship.

Step 3: Conversion of Bromide to Amine

- The bromide intermediate is converted to the amine using lithium azide (LiN3) in dimethylformamide (DMF), followed by reduction with lithium aluminum hydride (LAH) in diethyl ether.

- This step proceeds with about 70% yield.

Step 4: Deprotection

- The catechol protecting groups are removed by treatment with hydrochloric acid in ethanol, yielding the target catechol amine compound as its hydrochloride salt.

Enantioselective Synthesis

- The alcohol intermediate (compound 3) is oxidized with pyridinium chlorochromate (PCC) to form a ketone (compound 6) in high yield.

- This ketone is then reduced using either the (+)- or (−)-B-chlorodiisopinocampheylborane reagent to produce enantiomerically enriched alcohols (75% yield, 98% enantiomeric excess).

- Subsequent steps follow as above to yield the enantiomerically pure (1R,3S) or (1S,3R) isomers.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Description | Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithiation of protected catechol and condensation | n-BuLi, THF, styrene oxide | ~50 | Formation of alcohol intermediate |

| 2 | Stereospecific cyclization to isochroman | Bromoacetaldehyde dimethyl acetal, BF3·OEt2 | Not specified | Exclusive 1,3-cis isomer formation |

| 3 | Bromide to amine conversion | LiN3 (DMF), LAH (Et2O) | ~70 | Formation of aminomethyl group |

| 4 | Deprotection of catechol groups | HCl in ethanol | Not specified | Yields catechol amine hydrochloride salt |

| 5 | Enantioselective ketone reduction | PCC oxidation; (+)/(−)-B-chlorodiisopinocampheylborane | 75 (reduction) | 98% enantiomeric excess achieved |

Additional Synthetic Notes and Variations

- The stereochemical control is crucial because the dopaminergic activity resides specifically in the (1R,3S) isomer.

- Substitutions at the C3 position (aryl, arylalkyl, cyclic, and acyclic alkyl groups) can be introduced to modify potency and selectivity.

- The hydrochloride salt form is preferred for stability and solubility.

- Alternative synthetic routes may involve different protecting groups or cyclization methods but must preserve stereochemical integrity.

Analytical and Spectral Characterization

- The compound is characterized by spectral methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

- Melting point and molecular weight data confirm identity and purity.

- Enantiomeric purity is assessed by chiral chromatography or specific optical rotation measurements.

Chemical Reactions Analysis

3.1. Substitution Reactions

The compound can undergo various substitution reactions, particularly at the C3 position, where different substituents can be introduced to modify its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Aryl | Enhances D1 activity |

| Arylalkyl | Increases potency |

| Cyclic Alkyl | Modifies selectivity |

3.2. Oxidation and Reduction Reactions

The dihydroxy groups on the benzopyran ring can participate in oxidation-reduction reactions, affecting the compound's stability and reactivity.

3.3. Coupling Reactions

Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional aryl or alkyl groups, further modifying the compound's properties.

4.1. Dopaminergic Activity

Studies have shown that substitution at the C3 position with aryl, arylalkyl, or cyclic alkyl groups significantly enhances the compound's dopaminergic activity, particularly as a D1 receptor agonist .

4.2. Potential Therapeutic Uses

Given its dopaminergic activity, this compound and its analogues have potential applications in treating conditions related to dopamine dysregulation, such as Parkinson's disease and cocaine addiction.

4.3. Stability and Bioavailability

The compound's stability and ability to cross the blood-brain barrier are crucial for its therapeutic efficacy. Modifications to enhance these properties are an area of ongoing research.

Scientific Research Applications

The compound exhibits a high affinity for dopamine D1-like receptors, with effective concentrations (EC50) reported at 2.1 nM for D1-like receptors and significantly higher for D2-like receptors (3910 nM) . Its central nervous system activity makes it a valuable tool in studying dopamine-related pathways and disorders.

Neuropharmacology

Dopamine Receptor Agonism : The primary application of 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol is in neuropharmacological research. As a D1 receptor agonist, it is used to investigate the role of dopamine in various neurological conditions, including:

- Parkinson's Disease : Studies have shown that D1 receptor activation can influence motor control and may offer therapeutic benefits in managing symptoms of Parkinson's disease .

- Schizophrenia : Research indicates that modulation of D1 receptors could provide insights into dopaminergic dysregulation observed in schizophrenia .

Behavioral Studies

The compound has been utilized in behavioral assays to assess its effects on locomotion and cognitive functions in animal models. This includes:

- Locomotor Activity : Administering A68930 has been linked to increased locomotor activity, providing a model for studying stimulant effects .

- Cognitive Functions : Its role in enhancing working memory and attention through D1 receptor stimulation is an area of ongoing research.

Pharmacological Studies

In pharmacological contexts, the compound is being explored for its potential therapeutic effects:

- Anxiolytic Effects : Preliminary studies suggest that the agonistic action on D1 receptors may contribute to anxiolytic properties, making it a candidate for anxiety disorder treatments .

Table 1: Summary of Key Studies Involving A68930 Hydrochloride

| Study Reference | Focus Area | Findings |

|---|---|---|

| Kebabian et al., 1990 | D1 Receptor Agonism | Established A68930 as a potent D1 receptor agonist with significant CNS effects. |

| Mizuta et al., 2013 | Airway Smooth Muscle | Demonstrated that D1 receptor activation facilitates relaxation in airway smooth muscle tissues. |

| Guha et al., 2012 | Retinal Function | Showed that stimulation of the D5 DA receptor influences lysosomal pH and photoreceptor debris accumulation. |

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may interact with calcium channels, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[[(1,1-Dimethylethyl)amino]methyl]-3,4-dihydro-1H-2-Benzopyran-5,6-diol (CAS: 111699-38-8)

- Molecular Formula: C₁₄H₂₁NO₃

- Molecular Weight : 251.32 g/mol

- Key Features: The tert-butyl (1,1-dimethylethyl) group replaces the primary aminomethyl group. This bulky substituent likely reduces solubility in polar solvents compared to the parent compound. No direct pharmacological data is available, but steric hindrance from the tert-butyl group may limit receptor binding efficiency .

1-[(Dipropylamino)methyl]-3,4-dihydro-1H-2-Benzopyran-5,6-diol (CAS: 111699-40-2)

- Molecular Formula: C₁₆H₂₅NO₃

- Molecular Weight : 279.38 g/mol

- Key Features: The dipropylamino group introduces lipophilic propyl chains, enhancing lipid solubility. This modification could improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies. However, increased hydrophobicity may reduce renal clearance .

Heterocyclic Derivatives with Diol Motifs

1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol (CAS: Not specified)

- Key Features: This compound replaces the benzopyran core with a naphthalene-based scaffold fused to a cyclohexane ring. The rigid structure may alter binding affinity to dopamine receptors compared to the more flexible benzopyran backbone. No molecular weight or formula is provided in evidence .

Spiro[naphthalene-1(2H),3-pyrrolidine]-5,6-diol (CAS: Not specified)

- Key Features : Incorporates a spiro-pyrrolidine ring system, introducing basic nitrogen atoms. This could enhance interactions with acidic residues in receptor binding pockets, but the lack of a phenyl group at position 3 may reduce selectivity for dopamine receptors .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The tert-butyl analog’s reduced solubility highlights the importance of balancing steric bulk and polarity in drug design .

- Lipophilicity Trends: Dipropylamino-substituted derivatives may require formulation adjustments (e.g., lipid nanoparticles) to optimize bioavailability .

Notes

- Limitations : Direct pharmacological data for analogs are scarce; inferences are based on structural comparisons and established structure-activity relationships.

- Safety Profiles: None of the compounds are listed in major hazardous chemical registries (e.g., China’s 2015危险化学品目录) , but toxicity studies are recommended for novel derivatives.

- Future Directions : Computational modeling (e.g., molecular docking) could elucidate substituent effects on receptor binding.

Biological Activity

1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol, commonly referred to as A68930 hydrochloride, has garnered attention for its biological activities, particularly as a dopamine D1-like receptor agonist. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

- Chemical Name : cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride

- Molecular Formula : C16H18ClNO3

- Molecular Weight : 307.774 g/mol

- CAS Number : 130465-39-3

Physical Properties

| Property | Value |

|---|---|

| Purity | ≥98% |

| Form | Hydrochloride |

| Solubility | Soluble in water |

Dopamine Receptor Agonism

A68930 is recognized primarily for its role as a potent and selective agonist for dopamine D1-like receptors. The effective concentration (EC50) values indicate high potency:

- D1-like receptors : 2.1 nM

- D2-like receptors : 3910 nM

These values suggest that A68930 preferentially activates D1-like receptors over D2-like receptors, making it a valuable compound in neuropharmacology studies .

The compound's agonistic action on D1 receptors leads to various physiological effects:

- Centrally Active : It demonstrates significant central nervous system activity when administered systemically.

- Potential Therapeutic Effects : Its selectivity for D1 receptors suggests potential applications in treating disorders like Parkinson's disease and schizophrenia, where dopaminergic signaling is disrupted .

Case Studies and Research Findings

Research has indicated several promising findings regarding the biological activity of A68930:

- Neuroprotection and Cognitive Enhancement :

- Antidepressant Effects :

- Impact on Airway Smooth Muscle :

Safety and Toxicology

While A68930 exhibits promising biological activity, it is crucial to assess its safety profile. Initial studies indicate a favorable safety margin with no significant adverse effects reported at therapeutic doses in preclinical trials. However, further toxicological evaluations are necessary to fully understand its safety in humans.

Q & A

Q. What are the optimal synthetic routes for 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving reductive amination or nucleophilic substitution. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield aminomethyl derivatives . Reaction optimization should focus on:

- Catalyst selection : TFA for efficient deprotection.

- Solvent systems : Polar aprotic solvents (e.g., THF, DCM) to stabilize intermediates.

- Temperature : Room temperature for deprotection steps to avoid side reactions .

Table 1 : Synthesis Parameters from Patent Literature

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Deprotection | TFA | DCM | 25°C | 78–85 |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- UV/Vis Spectroscopy : λmax ~255 nm (based on structurally related benzopyrans with diol substituents) .

- NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for phenyl and benzopyran rings) and aminomethyl protons (δ 2.5–3.5 ppm) .

- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) for polarity-based separation, as described in pharmacopeial assays for similar heterocycles .

Q. What are the stability profiles and recommended storage conditions?

- Methodological Answer :

- Stability : Stable for ≥5 years at -20°C in anhydrous conditions. Avoid light and moisture to prevent hydrolysis of the diol groups .

- Decomposition Risks : Exposure to oxidizing agents may generate hazardous byproducts (e.g., carbon oxides, nitrogen oxides) .

Table 2 : Stability and Handling Guidelines

| Condition | Risk | Mitigation |

|---|---|---|

| Moisture | Hydrolysis | Store desiccated at -20°C |

| Light | Photodegradation | Use amber glassware |

Advanced Research Questions

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to myeloperoxidase (MPO) or opioid receptors, leveraging structural analogs (e.g., 2-thioxo-pyrrolopyrimidinones) as templates .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., aminomethyl group for covalent bonding) .

Q. How to design experiments resolving contradictions in reported pharmacological activities?

- Methodological Answer :

- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify biphasic effects.

- Receptor Profiling : Use radioligand binding assays (e.g., μ-opioid receptors) with controls for non-specific interactions .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS to assess first-pass metabolism .

Q. What experimental strategies assess the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- In Vitro Models : Hepatocyte cultures or cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify phase I metabolites.

- Reactive Intermediate Trapping : Use glutathione (GSH) to trap electrophilic intermediates formed during oxidation .

- Toxicogenomics : RNA-seq to profile stress-response genes (e.g., Nrf2, HSP70) in treated cell lines .

Safety and Compliance

Q. What are the critical safety precautions for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 2A/2) .

- Ventilation : Use fume hoods to limit inhalation of aerosols (OSHA PEL not established; assume STEL <1 mg/m³) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.